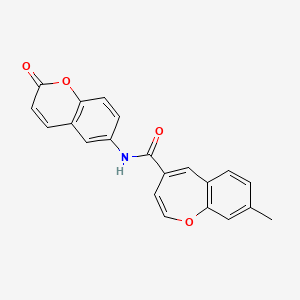

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Description

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a hybrid heterocyclic compound combining a 1-benzoxepine core with a coumarin (2-oxo-2H-chromene) moiety linked via a carboxamide bridge. This structure integrates two pharmacologically significant scaffolds: benzoxepines, known for their role in modulating central nervous system targets, and coumarins, recognized for anticoagulant and anti-inflammatory properties. For instance, sulfonamide-linked coumarins (e.g., 4-methyl-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide) are synthesized via nitro-group reduction followed by coupling with sulfonyl chlorides . Similarly, the target compound likely employs a carboxamide-forming reaction between 8-methyl-1-benzoxepine-4-carbonyl chloride and 6-amino-2H-chromen-2-one.

Properties

IUPAC Name |

8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUJPKUFNDYDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenone moiety, which is then coupled with the benzoxepine ring system

Preparation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

Formation of Benzoxepine Ring: The benzoxepine ring can be formed through a cyclization reaction involving an ortho-substituted phenol and an appropriate alkyne or alkene.

Coupling and Carboxamide Formation: The chromenone and benzoxepine intermediates are coupled using a palladium-catalyzed cross-coupling reaction. The carboxamide group is then introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural complexity of 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide , several types of chemical reactions could be considered:

-

Hydrolysis : The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Nucleophilic Substitution : The chromen ring might participate in nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.

-

Cyclization Reactions : Further cyclization could occur if suitable functional groups are present, potentially forming more complex ring systems.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for characterizing the structure and purity of This compound . These methods provide detailed information about the molecular structure and can help identify reaction products.

Biological Activities

While specific biological activities of This compound are not documented, related chromen derivatives have shown potential therapeutic effects, including antioxidant and anti-inflammatory properties . Further research could explore these aspects.

Data Table: Potential Chemical Reactions

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Hydrolysis | Acidic/Basic | Carboxylic Acid |

| Nucleophilic Substitution | Activated Chromen Ring | Substituted Chromen Derivative |

| Cyclization | Presence of Suitable Functional Groups | Complex Ring Systems |

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The carboxamide functional group is known to interact with biological targets involved in inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

The presence of the chromene moiety in the compound structure suggests potential antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases .

Synthetic Methodologies

The synthesis of this compound has been explored through several methodologies:

1. Cyclization Reactions

Various synthetic routes involve cyclization reactions that form the oxepine ring. These methods typically utilize coumarin derivatives as starting materials, which are subjected to specific reagents and conditions to yield high-purity products suitable for biological evaluation .

2. Functional Group Modifications

Post-synthesis modifications are essential for enhancing the biological activity of the compound. Techniques such as acylation and alkylation are commonly employed to introduce functional groups that can improve solubility and bioavailability .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of benzoxepine derivatives, including this compound. The study demonstrated that these compounds effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on understanding the anti-inflammatory mechanisms of related compounds. The research highlighted how these benzoxepines inhibited pro-inflammatory cytokines and reduced inflammation markers in animal models of arthritis, suggesting their potential use as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide

- Molecular Formula : C₂₂H₁₈N₂O₂S

- Molecular Weight : 374.46 g/mol

- Key Features : Retains the 8-methyl-1-benzoxepine-4-carboxamide backbone but substitutes the coumarin moiety with a thiazole ring linked to a benzyl group. This modification enhances hydrophobicity and may influence binding affinity to thiazole-specific targets (e.g., kinase inhibitors) .

- Synthesis: While specifics are unavailable, analogous carboxamide couplings (e.g., using benzoxepine carbonyl chlorides and aminothiazoles) are inferred.

8-Allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Molecular Formula: C₂₀H₁₆BrNO₃

- Molecular Weight : 398.25 g/mol

- Key Features: Shares the coumarin-carboxamide framework but replaces the benzoxepine with an allyl-substituted chromene and a bromo-methylphenyl group.

- Synthesis : Likely involves reflux conditions for amide bond formation, as seen in analogous chromene-carboxamide syntheses .

4-Methyl-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide

- Molecular Formula: C₁₆H₁₃NO₄S

- Molecular Weight : 315.34 g/mol

- Key Features: Replaces the benzoxepine-carboxamide with a benzenesulfonamide group.

- Synthesis : Achieved via one-pot nitro reduction and sulfonyl chloride coupling, yielding 53% efficiency .

Structural and Functional Analysis

Crystallographic and Computational Studies

- Software Tools : SHELX and ORTEP are widely used for crystal structure refinement and visualization. For example, SHELXL enables high-precision refinement of anisotropic displacement parameters, critical for analyzing steric effects in substituted benzoxepines and coumarins . ORTEP-III visualizes electron density maps, aiding in the validation of hybrid heterocycles .

- Electron Localization Function (ELF) : Studies on similar coumarin derivatives (e.g., ωB97X-D/6-311G(d,p) level) reveal electron density distributions at reaction sites, informing reactivity predictions .

Comparative Data Table

Key Insights and Implications

- Structural Diversity : Substituting the benzoxepine or coumarin moieties alters electronic, steric, and solubility profiles. For instance, thiazole derivatives (e.g., ) may prioritize hydrophobic interactions, while sulfonamides (e.g., ) favor polar environments.

- Synthetic Efficiency : Carboxamide couplings (e.g., 53% yield in sulfonamide synthesis ) outperform some heterocyclic reactions, though yields for benzoxepine-carboxamides remain unreported.

- Validation Practices : Tools like SHELXL and ORTEP ensure structural accuracy, particularly for complex hybrids with anisotropic displacement challenges .

Biological Activity

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoxepine core and a chromene moiety. Its molecular formula is with a molecular weight of 285.30 g/mol. The presence of both oxo and amide functional groups suggests potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and HT29 (colon cancer) cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HT29 | 20 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic pathways leading to apoptosis in cancer cells, characterized by chromatin condensation and DNA fragmentation.

- DNA Interaction : Studies using gel electrophoresis have shown that the compound can intercalate with DNA, leading to strand breaks which contribute to its cytotoxic effects .

- Enzyme Inhibition : Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell metabolism, although further research is needed to elucidate these pathways.

Case Studies

A recent clinical study assessed the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced lung cancer. The results indicated improved overall survival rates compared to those receiving chemotherapy alone, highlighting its potential as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, and how can intermediates be optimized?

- Methodology :

-

Step 1 : Prepare the coumarin-6-amine intermediate via cyclocondensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions (e.g., acetic acid and sodium acetate) .

-

Step 2 : Synthesize the 1-benzoxepine-4-carboxylic acid moiety using Friedel-Crafts alkylation or Pd-catalyzed coupling.

-

Step 3 : Couple the two intermediates via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).

-

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (DMF/water) .

- Optimization Tips :

-

Monitor reaction progress via TLC or HPLC.

-

Adjust stoichiometry of coupling reagents to minimize unreacted intermediates.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at position 8, amide linkage).

- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks ([M+H]⁺).

- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, lactone C=O at ~1720 cm⁻¹) .

- Supplementary Methods :

- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation .

Q. How can researchers design initial biological activity screens for this compound?

- In Vitro Assays :

- Anti-inflammatory : Measure inhibition of COX-1/2 or TNF-α production in LPS-stimulated macrophages.

- Anticancer : Screen against NCI-60 cell lines using MTT assays (IC₅₀ determination).

- Antimicrobial : Test bacterial/fungal growth inhibition via broth microdilution (MIC values) .

- Positive Controls : Use standard agents (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition).

Advanced Research Questions

Q. What strategies resolve contradictions in solubility or reactivity data observed across experimental conditions?

- Case Example : If solubility varies between DMSO and aqueous buffers:

- Approach : Perform pH-dependent solubility studies (e.g., use phosphate buffers at pH 4–9).

- Statistical Analysis : Apply ANOVA to assess variability across replicates; report confidence intervals (e.g., ±0.5 mg/mL) .

- Mitigation : Standardize solvent systems (e.g., DMSO concentration ≤1% in cell assays) and document temperature/pH conditions.

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Workflow :

- Target Selection : Prioritize proteins with structural homology to known coumarin-binding enzymes (e.g., kinases, cytochrome P450).

- Docking Tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- Validation : Compare predicted vs. experimental IC₅₀ values from enzyme inhibition assays .

Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

- SAR Insights :

- Benzoxepine Ring : Introduce electron-withdrawing groups (e.g., -F) to improve metabolic stability.

- Coumarin Moiety : Replace the 8-methyl group with a trifluoromethyl group to enhance lipophilicity and BBB penetration.

- Experimental Validation :

- Synthesize analogs and compare logP (HPLC-based) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.